tert-butyl 1H-indazole-1-carboxylate
Description
Significance of Indazole Scaffold in Contemporary Organic Synthesis
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. researchgate.netnih.gov The unique arrangement of its ten-π electron aromatic system, which includes two nitrogen atoms, allows for diverse molecular interactions, making it a versatile core for drug design. mdpi.com
Indazole-containing derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, antitumor, antibacterial, and antifungal properties. researchgate.netresearchgate.netnih.gov This wide-ranging bioactivity has cemented the indazole core as a critical building block in the synthesis of novel pharmaceuticals. nih.gov Consequently, the development of efficient and selective methods for the functionalization of the indazole ring is a significant focus in contemporary organic synthesis. nih.govaustinpublishinggroup.com
Below is a table showcasing prominent examples of commercially available drugs that feature the indazole core, highlighting its therapeutic importance.
| Drug Name | Therapeutic Use |
| Axitinib | Kinase inhibitor for cancer therapy |
| Pazopanib | Kinase inhibitor for cancer therapy |
| Niraparib | PARP inhibitor for cancer therapy |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) |
| Granisetron | 5-HT3 antagonist for preventing nausea and vomiting |
Rationale for N-Protection in Indazole Functionalization
The synthetic utility of the indazole ring is complicated by the presence of two nitrogen atoms, which can exist in different tautomeric forms, primarily the 1H-indazole and the more thermodynamically stable 2H-indazole. nih.govmdpi.com The presence of a reactive N-H bond at either the N-1 or N-2 position presents a significant challenge for regioselectivity during functionalization reactions like alkylation or acylation. d-nb.info
Direct substitution reactions on an unprotected indazole often result in the formation of a mixture of N-1 and N-2 isomers, which are often difficult to separate and lead to lower yields of the desired product. d-nb.infobeilstein-journals.orgacs.org To overcome this obstacle and achieve precise control over the reaction site, a protection-deprotection strategy is essential. By temporarily blocking one of the nitrogen atoms with a protecting group, chemists can direct subsequent reactions to a specific position on the heterocyclic ring or its substituents. mdpi.com This approach is fundamental to achieving high yields and regioselectivity, enabling the synthesis of complex, specifically functionalized indazole derivatives. mdpi.comacs.org
Overview of Nitrogen-Protecting Groups for Indazoles
A variety of protecting groups have been developed to temporarily mask the N-H functionality of indazoles. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease with which it can be removed without affecting other functional groups in the molecule. Common protecting groups employed in indazole chemistry include:
Trityl (Tr): A bulky group that offers steric hindrance.
Benzyl (Bn): Stable under many conditions but can be removed by hydrogenolysis.
2-(Trimethylsilyl)ethoxymethyl (SEM): Often used to direct lithiation to the C-3 position.
Acetyl (Ac): An acyl group that can be removed under basic or acidic conditions.
tert-Butoxycarbonyl (Boc): An acid-labile carbamate (B1207046) that has gained widespread use due to its reliability and mild removal conditions. researchgate.net
The following table summarizes these common protecting groups and their typical deprotection methods.
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) wikipedia.orgchemistrysteps.com |
| Benzyl | Bn | Catalytic hydrogenolysis (H₂, Pd/C) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride sources (e.g., TBAF) or acidic conditions |
| Trityl | Tr | Mild acidic conditions |
| Acetyl | Ac | Basic hydrolysis (e.g., NaOH, K₂CO₃) |
Strategic Utility of the tert-Butoxycarbonyl (Boc) Group in Indazole Chemistry
Among the available nitrogen-protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most widely used in organic synthesis due to its advantageous properties. researchgate.netresearchgate.net The Boc group is typically introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgiucr.org
The formation of tert-butyl 1H-indazole-1-carboxylate serves several strategic purposes:
Directing Functionalization: With the N-1 position blocked, subsequent electrophilic substitution or metal-catalyzed coupling reactions can be directed to other positions, most notably the C-3 position, with high regioselectivity. mdpi.com
Chemical Stability: The Boc group is stable to a wide range of nucleophilic reagents, bases, and hydrogenolysis conditions, allowing for a broad scope of subsequent chemical transformations. researchgate.net
Mild Deprotection: The key advantage of the Boc group is its lability under acidic conditions. chemistrysteps.com It can be cleanly removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, often at room temperature. wikipedia.orgfishersci.co.uk This process generates the free amine, carbon dioxide, and the stable tert-butyl cation, ensuring a clean reaction profile. chemistrysteps.com
This combination of straightforward installation, stability, and mild, selective removal makes the Boc group, and by extension the intermediate this compound, an invaluable tool for the controlled and efficient synthesis of complex indazole-based molecules. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCJDYCLDLRHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 1h Indazole 1 Carboxylate and Analogues
Conventional Synthetic Pathways
Conventional methods for the synthesis of tert-butyl 1H-indazole-1-carboxylate typically involve a two-stage process: the initial construction of the 1H-indazole core, followed by the protection of the N1 position with a tert-butoxycarbonyl group.
Multi-Step Synthesis of the Indazole Core Precursors
The formation of the foundational indazole ring system can be accomplished through several established multi-step sequences. A common approach begins with appropriately substituted benzonitriles. For instance, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org An alternative to this involves the SNAr reaction of o-fluorobenzonitriles with hydrazine. organic-chemistry.org
Another versatile method for constructing the 1H-indazole skeleton is the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This approach allows for the formation of various substituted indazoles depending on the nature of the aryne and hydrazone precursors. Additionally, 2-aminophenones can serve as starting materials, reacting with hydroxylamine derivatives in a one-pot, metal-free process to yield indazoles in good yields. organic-chemistry.org
A specific example is the synthesis of 5-Bromo-1H-indazol-3-amine, a precursor for a substituted this compound. This is achieved by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol (B145695) at an elevated temperature. nih.goviucr.org
| Starting Material | Reagents | Product | Key Features |
| 2-Bromobenzonitriles | Benzophenone hydrazone, Pd catalyst, Acid | Substituted 3-aminoindazoles | General and efficient alternative to SNAr |
| o-Fluorobenzonitriles | Hydrazine | Substituted 3-aminoindazoles | Typical SNAr reaction |
| Arynes and Hydrazones | - | Various indazoles | [3+2] annulation approach |
| 2-Aminophenones | Hydroxylamine derivatives | Indazoles | One-pot, metal-free, broad functional group tolerance |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | Precursor for substituted analogues |
Installation of the tert-Butoxycarbonyl Moiety
Once the 1H-indazole core is synthesized, the tert-butoxycarbonyl (Boc) group is introduced to protect the N1 position. This is a crucial step for subsequent functionalization reactions at other positions of the indazole ring.
The most straightforward method for installing the Boc group is the direct N-acylation of the 1H-indazole ring. This is typically accomplished by treating the indazole precursor with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) in the presence of a base. A common base used for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). nih.goviucr.orgiucr.org The reaction is generally carried out in an aprotic solvent such as dichloromethane or acetonitrile. nih.goviucr.orgmdpi.com This method is widely applicable to a variety of substituted indazoles.
For example, the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is achieved by reacting 5-bromo-1H-indazol-3-amine with Boc anhydride and DMAP in dichloromethane. nih.goviucr.org The reaction is initially cooled and then allowed to warm to room temperature. nih.goviucr.org
| Indazole Precursor | Reagents | Solvent | Product |
| 5-Bromo-1H-indazol-3-amine | (Boc)₂O, DMAP | Dichloromethane | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |
| 3-Iodo-1H-indazole | (Boc)₂O, DMAP, Triethylamine (B128534) | Acetonitrile | tert-Butyl 3-iodo-1H-indazole-1-carboxylate |
In some synthetic strategies, functionalization of the indazole core precedes the installation of the Boc group. This sequential approach can be advantageous when the desired functional group is incompatible with the conditions of Boc protection or when it directs the regioselectivity of subsequent reactions.
An example of this methodology is the synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate. In this process, 1H-indazole is first iodinated at the 3-position to yield 3-iodo-1H-indazole. mdpi.com Subsequently, the Boc group is installed on the N1 position using Boc anhydride, DMAP, and triethylamine in acetonitrile. mdpi.com This two-step process allows for the specific introduction of an iodine atom, which can then be used in further cross-coupling reactions, followed by the protection of the indazole nitrogen.
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has seen the development of more efficient and versatile methods for the synthesis of indazoles and their derivatives, often employing transition metal catalysis.
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium, copper, and rhodium, play a significant role in the synthesis of the indazole core, which is the precursor to this compound. These catalytic methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted indazoles.
Palladium-catalyzed reactions are prominent in indazole synthesis. For example, a palladium-catalyzed intramolecular C-H amination of aminohydrazones can be used to construct the 1H-indazole ring. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to functionalize a pre-formed Boc-protected indazole, for instance, at the 3-position using 3-iodo-1H-indazole-1-carboxylate as a substrate. mdpi.com
Copper-catalyzed reactions also provide efficient routes to indazoles. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can produce substituted 3-aminoindazoles. organic-chemistry.org Additionally, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed. mdpi.com
Rhodium catalysis has been utilized for the C-H activation and annulation of azobenzenes with aldehydes or sulfoxonium ylides to form N-aryl-2H-indazoles. acs.orgacs.org While these examples yield 2H-indazoles, the principles of transition metal-catalyzed C-H functionalization are broadly applicable in heterocyclic synthesis and highlight the advanced strategies available for constructing the indazole framework.
| Catalyst System | Reaction Type | Starting Materials | Product |
| Palladium(II) acetate/Triphenylphosphine | Cross-coupling | 3-Iodo-1H-indazole-1-carboxylate, Organoboronic acids | 3-Aryl-1H-indazole-1-carboxylates |
| Copper(I) iodide | Coupling-condensation | 2-Halobenzonitriles, Hydrazine carboxylic esters | Substituted 3-aminoindazoles |
| Rhodium(III) complexes | C-H activation/Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles |
Metal-Free and Green Chemistry Protocols
In line with the principles of green chemistry, efforts have been made to develop synthetic methodologies for indazoles that avoid the use of metal catalysts and employ more environmentally benign reaction conditions.
Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions to proceed under solvent-free conditions. nih.govresearchgate.net This technology has been successfully applied to the synthesis of indazoles. ajrconline.orgbohrium.com For example, a one-pot microwave-assisted method for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehyde and hydrazine hydrates has been developed. ajrconline.org The microwave heating facilitates the formation of aryl hydrazones, which then undergo cyclization to afford the indazole products in good to excellent yields. ajrconline.org The use of microwave irradiation in conjunction with an ionic liquid-supported copper catalyst has also been reported for the one-pot synthesis of 2H-indazoles, further highlighting the synergy between microwave technology and green catalytic systems. bohrium.com
Table 3: Microwave-Assisted Synthesis of Indazoles
| Entry | Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Salicylaldehyde | Hydrazine hydrate | Ethanol | 5-10 min | 1H-Indazole | 92 |
| 2 | Salicylaldehyde | Phenylhydrazine | Ethanol | 5-10 min | 1-phenyl-1H-indazole | 88 |
| 3 | 2-bromobenzaldehyde | Aniline, NaN3 | Ionic liquid-supported copper catalyst | Not specified | 2-phenyl-2H-indazole | High |
Electrochemical Synthetic Strategies
Electrochemical methods offer a powerful and sustainable approach for the synthesis and functionalization of indazoles, often proceeding under mild conditions without the need for chemical oxidants or reductants. The selectivity of these reactions can be finely tuned by controlling the electrode material and other electrochemical parameters.
A notable strategy involves the selective synthesis of 1H-indazoles or their corresponding N-oxides, where the reaction outcome is dictated by the choice of cathode material. nih.govresearchgate.net When a reticulated vitreous carbon cathode is employed, a variety of 1H-indazole N-oxides can be synthesized selectively. nih.govresearchgate.net Conversely, using a zinc cathode facilitates the deoxygenation of these N-oxides to furnish the parent 1H-indazoles through a process of paired electrolysis, which involves the cathodic cleavage of the N-O bond. nih.govresearchgate.net Mechanistic studies, including electron paramagnetic resonance spectroscopy, suggest that these transformations proceed via a radical pathway involving iminoxyl radical intermediates. nih.gov This electrochemical protocol is robust, tolerating both electron-rich and electron-poor substrates. nih.govresearchgate.net
Another electrochemical approach enables the regioselective N1-acylation of indazoles. In this method, the indazole is first reduced to form an indazole anion and hydrogen gas. organic-chemistry.org The subsequent in situ reaction of this anion with an acid anhydride results in the exclusive acylation at the N1 position. organic-chemistry.org
| Strategy | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Oxide Synthesis | Electrolysis with Reticulated Vitreous Carbon Cathode | 1H-Indazole N-Oxides | nih.govresearchgate.net |
| Deoxygenation | Paired Electrolysis with Zinc Cathode | 1H-Indazoles | nih.govresearchgate.net |
| N1-Acylation | Electrochemical reduction, then Acid Anhydride | N1-Acylated Indazoles | organic-chemistry.org |
Benzyne Precursor Chemistry in Indazole Synthesis
The use of highly reactive benzyne intermediates, generated in situ from stable precursors, provides an efficient route to the indazole core structure. This chemistry primarily relies on cycloaddition reactions to construct the heterocyclic ring.
A common method involves the 1,3-dipolar cycloaddition of arynes with diazo compounds. organic-chemistry.org For instance, stable and readily available N-tosylhydrazones can be treated with a base to generate diazo compounds in situ. These intermediates are then trapped by arynes, which can be produced from precursors like o-(trimethylsilyl)phenyl triflate in the presence of a fluoride source, to yield 3-substituted indazoles under mild conditions. organic-chemistry.org Similarly, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes have been shown to efficiently produce 3-alkyl or 3-aryl-1H-indazoles. organic-chemistry.org
| Benzyne Precursor | Diazo Source | Reaction Type | Product | Reference |
|---|---|---|---|---|
| o-(trimethylsilyl)phenyl triflate + CsF | N-Tosylhydrazones | 1,3-Dipolar Cycloaddition | 3-Substituted Indazoles | organic-chemistry.org |
| Not Specified | α-diazomethylphosphonates | 1,3-Dipolar Cycloaddition | 3-Alkyl/Aryl-1H-Indazoles | organic-chemistry.org |
Oxidative Ring Cleavage and Reconstruction Strategies
The synthesis of the indazole nucleus can also be achieved through the strategic cleavage and subsequent reconstruction of other heterocyclic rings. These rearrangement reactions often proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
One such strategy employs polyfluoroaryl-1,2,4-oxadiazoles as starting materials. chim.it The process is initiated by a nucleophilic aromatic substitution (SNAr) reaction where a hydrazine attacks the polyfluorinated aryl ring. chim.it This is followed by a nucleophilic attack of the hydrazine on the C5 position of the oxadiazole ring, which induces ring opening. The resulting intermediate then undergoes cyclization and rearrangement to form the final indazole product. chim.it The regioselectivity of the reaction, particularly when using substituted hydrazines like methylhydrazine, depends on which of the two nucleophilic nitrogen atoms participates in the initial attack. chim.it
Regioselective Synthesis and Isomer Control
A significant challenge in the functionalization of the indazole scaffold is controlling the regioselectivity of substitution at the N-1 and N-2 positions. The inherent annular tautomerism of the indazole ring means that direct alkylation or acylation often yields a mixture of both isomers. nih.gov Consequently, the development of methods to selectively produce either the N-1 or N-2 substituted product is of great synthetic importance.
Strategies for Regioselective N-1 vs. N-2 Protection
The outcome of N-alkylation is often governed by a delicate interplay between kinetic and thermodynamic control. The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org As a result, reactions run under thermodynamic control tend to favor the N-1 substituted product, whereas the N-2 isomer is often the kinetically favored product, as its lone pair is considered more accessible. researchgate.netnih.gov
Specific reaction conditions have been developed to exploit these differences. For example, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various indazoles. beilstein-journals.org The regioselectivity is also strongly influenced by the electronic and steric properties of substituents on the indazole ring. Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) groups at the C-7 position, have been shown to direct alkylation to the N-2 position with excellent selectivity (≥96%). beilstein-journals.org
More advanced strategies involve reagent control to steer the reaction towards a specific isomer. In the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N-1 or N-2 substitution can be achieved from the same alcohol substrates simply by modifying the reaction conditions. nih.govsemanticscholar.org Density functional theory (DFT) calculations suggest that the use of a cesium base promotes a chelation mechanism involving the C-3 carboxylate, which directs the electrophile to the N-1 position. nih.govsemanticscholar.org In contrast, other conditions favor the formation of the N-2 product, driven by other non-covalent interactions. nih.govsemanticscholar.org
| Indazole Substrate | Conditions | Major Isomer | Controlling Factor | Reference |
|---|---|---|---|---|
| General 1H-Indazole | NaH, Alkyl Bromide, THF | N-1 | Reaction Conditions | beilstein-journals.org |
| 7-NO₂ or 7-CO₂Me Indazole | NaH, Alkyl Bromide, THF | N-2 (≥96%) | Substituent Electronic Effects | beilstein-journals.org |
| 4-Nitroindazole | Silyl Hilbert-Johnson, 5 h | N-2 (64%) | Kinetic Control | nih.gov |
| 4-Nitroindazole | Silyl Hilbert-Johnson, 48 h | N-1 (66%) | Thermodynamic Control | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, Cs₂CO₃ | N-1 | Cesium Chelation Mechanism | nih.govsemanticscholar.org |
Stereoselective Synthesis of Chiral Indazole Derivatives
The synthesis of indazoles bearing a chiral center, particularly a quaternary stereocenter at the C-3 position, represents a significant synthetic challenge due to the lack of nucleophilicity at this position. mit.edunih.govchemrxiv.orgacs.org Recent advances have overcome this hurdle through the use of transition metal catalysis and a reversal of the typical reactivity of the indazole ring.
A highly effective method for the enantioselective synthesis of C-3 allylated indazoles utilizes copper hydride (CuH) catalysis. nih.govacs.org This strategy employs an "umpolung" or polarity reversal approach, where N-(benzoyloxy)indazoles are used as electrophilic substrates, in stark contrast to the conventional use of indazoles as nucleophiles. nih.gov This allows for a C-3 selective allylation reaction with various allenes as coupling partners, installing acyclic quaternary stereocenters with high efficiency and excellent levels of enantioselectivity. mit.edu
The stereochemical outcome of the reaction is governed by a six-membered Zimmerman-Traxler-type transition state. mit.eduacs.orgelsevierpure.com According to density functional theory (DFT) calculations, the enantioselectivity arises from steric interactions between the ligand and the substrate, as well as steric repulsions involving a pseudoaxial substituent in the chair-like transition state. mit.eduacs.org This methodology has been shown to be effective for a range of allenes bearing both electron-donating and electron-withdrawing groups on the aryl ring. mit.edu
| Strategy | Catalyst System | Key Feature | Product | Reference |
|---|---|---|---|---|
| C3-Allylation | CuH / Ph-BPE ligand | Umpolung (N-(benzoyloxy)indazoles as electrophiles) | C3-quaternary chiral indazoles | mit.edunih.govacs.org |
Chemical Reactivity and Functional Group Transformations of Tert Butyl 1h Indazole 1 Carboxylate
Functionalization of the Indazole Ring System
With the N1 position protected by the Boc group, the indazole ring is amenable to a variety of functionalization reactions. These transformations allow for the introduction of diverse substituents onto the heterocyclic core, which is a common strategy in the development of new pharmaceutical agents.
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
While direct ortho-C-H alkenylation of tert-butyl 1H-indazole-1-carboxylate is not widely reported, related systems have been successfully functionalized. For example, a manganese(I)-catalyzed ortho-alkenylation of 2-arylindazoles with various alkynes has been developed. semanticscholar.orgnih.gov This reaction proceeds with high stereo- and regioselectivity in an aqueous medium. semanticscholar.orgnih.gov Such methodologies highlight the potential for direct C-H functionalization on the indazole core, which could be adapted for N-Boc protected indazoles.
The C3 position of the indazole ring is a common site for functionalization. chim.itnih.gov The presence of the N-Boc group can influence the reactivity and regioselectivity of these reactions. Various methods have been developed for the introduction of aryl and alkyl groups at this position.
Palladium-catalyzed cross-coupling reactions are frequently employed for C3-arylation. nih.govrsc.org For instance, a Suzuki-Miyaura coupling of a C3-iodo-N-Boc-indazole with an organoboronic acid can be used to introduce an aryl group. mdpi.com Another approach involves a regioselective deprotonation at the C3 position followed by transmetalation and a Negishi coupling. nih.gov Direct C-H arylation at the C3 position has also been achieved using palladium catalysts, although this can be challenging due to the reactivity of this position. nih.gov
For C3-alkylation, methods often involve the generation of a nucleophilic indazole species that can react with an alkyl electrophile. nih.gov An umpolung strategy, where an electrophilic indazole derivative is used, has also been reported for the C3-allylation of 1H-indazoles using copper hydride catalysis, leading to products with a C3-quaternary chiral center. nih.govelsevierpure.com
Table 2: Methodologies for C3-Functionalization of the Indazole Ring
| Reaction Type | Key Reagents/Catalyst | Substrate(s) | Position of Functionalization | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 3-Iodo-1H-indazole, Aryl boronic acid | C3 | researchgate.net |
| Negishi Coupling | n-BuLi, ZnCl₂, Pd catalyst | N-protected indazole, Aryl halide | C3 | chim.itnih.gov |
| Direct C-H Arylation | Pd(II)/Phen catalyst | 1H-Indazole, Aryl halide | C3 | nih.govrsc.org |
| C3-Allylation (Umpolung) | CuH catalyst | N-(Benzoyloxy)indazoles | C3 | nih.govelsevierpure.com |
Carbon-Hydrogen (C-H) Activation and Functionalization
C-H Amination
Direct intermolecular C-H amination of the indazole core in this compound is not a widely reported transformation. Research in this area has predominantly focused on the C-H amination of N-aryl-2H-indazoles or intramolecular cyclization reactions to form the indazole ring itself. For instance, copper-catalyzed methods have been developed for the aerobic oxidative C-H amination of N-tosylhydrazones to synthesize indazoles dovepress.comresearchgate.net. Another approach involves a copper-catalyzed cascade reaction that combines a C-N coupling with an intramolecular C-H amination to construct fused imidazo[1,2-b]indazole systems rsc.org.
Additionally, copper-mediated C-H amination has been successfully applied to the C3 position of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) as an aminating agent, proceeding through a radical addition mechanism researchgate.net. While these methods highlight the progress in C-H functionalization of the indazole scaffold, direct amination of a specific C-H bond on the N1-Boc protected indazole remains a challenging and less explored area.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and halogenated derivatives of this compound are excellent substrates for these transformations, enabling the introduction of a wide array of substituents onto the indazole core.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Halogenated tert-butyl 1H-indazole-1-carboxylates, particularly iodo and bromo derivatives, readily participate in these palladium-catalyzed reactions with various organoboronic acids.
For example, tert-butyl 3-iodo-1H-indazole-1-carboxylate can be coupled with a range of aryl and heteroaryl boronic acids. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. This methodology provides efficient access to 3-aryl-1H-indazoles, which are important structural motifs in medicinal chemistry. The reaction is compatible with both electron-donating and electron-withdrawing groups on the boronic acid partner.
Detailed findings from studies on the Suzuki-Miyaura coupling of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate demonstrate the versatility of this reaction. The use of microwave irradiation can significantly shorten reaction times.
| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | 2N Na₂CO₃ | 1,4-Dioxane | 120 °C, 40 min (Microwave) | tert-Butyl 5-methoxy-3-phenyl-1H-indazole-1-carboxylate | >80 |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 2-Furanboronic acid | PdCl₂(dppf) | Na₂CO₃ | BMImBF₄ | 80 °C, 2 h | tert-Butyl 3-(2-furyl)-1H-indazole-1-carboxylate | 95 |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 4-Methoxycarbonylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | BMImBF₄ | 80 °C, 2 h | tert-Butyl 3-(4-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate | 93 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines wikipedia.orgacs.org. This reaction represents a significant advancement over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution wikipedia.org. The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product wikipedia.org.
While direct Buchwald-Hartwig amination on the unsubstituted this compound is not applicable, its halogenated derivatives are suitable substrates. For instance, 3-bromo or 3-iodo-1H-indazole-1-carboxylates can be coupled with a variety of primary and secondary amines. The success of the reaction often depends on the choice of palladium catalyst, phosphine (B1218219) ligand, and base nih.gov. This methodology has been effectively used to synthesize various N-substituted 3-aminoindazoles, which are valuable intermediates in pharmaceutical research beilstein-journals.org. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results chemrxiv.org.
Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be applied to functionalize the indazole ring. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a notable example organic-chemistry.org.
This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.org. tert-Butyl 3-iodo-1H-indazole-1-carboxylate serves as an effective substrate for Sonogashira coupling with various terminal alkynes. These reactions proceed smoothly to afford a range of 3-alkynyl-1H-indazole derivatives in good yields thieme-connect.de. This method provides a direct route to incorporating alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
| Indazole Substrate | Alkyne | Catalyst System | Solvent/Base | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | N-(Prop-2-yn-1-yl)tosylamide | PdCl₂(PPh₃)₂, CuI, PPh₃ | Et₃N-DMF | 70 °C, 48 h | tert-Butyl 3-((tosylamino)methyl)ethynyl-1H-indazole-1-carboxylate | 54 |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂, CuI, PPh₃ | Et₃N-DMF | 70 °C, 48 h | tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-indazole-1-carboxylate | 83 |
Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate youtube.com.
The indazole ring system of this compound is not inherently electron-deficient enough to readily undergo SNAr reactions with common nucleophiles. For an SNAr reaction to occur on this scaffold, the indazole ring must be activated with potent electron-withdrawing substituents, such as nitro groups. For example, a chloro- or fluoro-substituted this compound bearing nitro groups would be a more viable substrate for substitution by strong nucleophiles like alkoxides, thiolates, or amines. The feasibility and rate of such reactions would be highly dependent on the nature and position of both the leaving group and the activating groups.
Halogenation (Iodination, Bromination)
The halogenation of this compound primarily occurs at the C3 position, which is the most electronically favorable site for electrophilic substitution on the N-Boc protected indazole ring.
Iodination: The iodination of this compound can be efficiently achieved using various iodinating agents. A common method involves the reaction of the N-Boc protected indazole with N-iodosuccinimide (NIS) in a polar aprotic solvent like dimethylformamide (DMF). The reaction may be catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), to enhance the electrophilicity of the iodine source. researchgate.net Another established procedure involves treating the starting material with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in DMF. google.com
A specific synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate involves reacting 3-iodo-1H-indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) and triethylamine (B128534) in acetonitrile. mdpi.com This two-step approach, where the indazole is first halogenated and then protected, is also a common strategy.
Bromination: Bromination at the C3 position is typically accomplished using N-bromosuccinimide (NBS) as the bromine source. nih.gov The reaction conditions are generally mild. Additionally, ultrasound-assisted bromination protocols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been developed, offering a rapid and efficient method for the C3-bromination of indazole derivatives. nih.gov While direct bromination of the parent this compound at other positions is less common, derivatives with existing substituents can be brominated at available sites on the benzene (B151609) ring. For instance, 3-methylindazole can be brominated at the C7 position with NBS before the introduction of the Boc protecting group.
The table below summarizes common conditions for the halogenation of the indazole ring.
Table 1: Reaction Conditions for Halogenation of N-Boc Indazole
| Halogenation Type | Reagent(s) | Solvent | Catalyst/Base | Position | Reference(s) |
| Iodination | N-Iodosuccinimide (NIS) | DMF | H₂SO₄ (catalytic) | C3 | researchgate.net |
| Iodination | Iodine (I₂), (Boc)₂O | DMF, CH₃CN | KOH, DMAP, Et₃N | C3 | google.commdpi.com |
| Bromination | N-Bromosuccinimide (NBS) | Dichloromethane | - | C7 | |
| Bromination | DBDMH | - | Ultrasound | C3 | nih.gov |
Reduction and Oxidation Reactions
Nitro Group Reduction to Amino Indazoles
The reduction of a nitro group on the indazole ring to a primary amine is a key transformation for producing versatile building blocks for further synthesis. This reaction is particularly important for creating derivatives used in medicinal chemistry. The presence of the N-Boc protecting group is generally compatible with several standard reduction methods, provided the conditions are carefully controlled to avoid its cleavage.
The target product of such a reduction, tert-butyl 5-amino-1H-indazole-1-carboxylate, is a known compound, indicating the viability of reducing the corresponding precursor, tert-butyl 5-nitro-1H-indazole-1-carboxylate. chemicalbook.comnih.gov
Common methods for the reduction of aromatic nitro groups that are compatible with the Boc protecting group include:
Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice. The reaction is typically performed in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and moderate pressure. This method is often clean and high-yielding. nih.gov
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride (NH₄Cl), are effective for this reduction. These methods are robust but may require careful workup procedures to remove metal salts.
The choice of reagent can be critical to avoid side reactions or the cleavage of the acid-sensitive Boc group. Catalytic hydrogenation under neutral conditions is often preferred for its mildness.
Electrochemical Oxidation Pathways
The electrochemical behavior of indazoles involves both oxidation and reduction processes. For this compound, oxidation pathways primarily concern the electron-rich indazole ring system. While specific studies on the electrochemical oxidation of this exact compound are limited, data from related indazole derivatives suggest plausible mechanisms.
Cyclic voltammetry studies on 2-phenyl-2H-indazole show an oxidation peak potential, confirming that the indazole nucleus can be oxidized electrochemically. researchgate.net The oxidation of this compound would likely proceed via an initial single-electron transfer from the π-system of the indazole ring at the anode surface to form a radical cation.
Potential subsequent pathways for this radical cation include:
Dimerization: The radical cation could couple with another molecule to form dimeric structures.
Reaction with Nucleophiles: In the presence of nucleophilic solvents (like methanol or water) or supporting electrolyte anions, the radical cation could be trapped to form substituted indazole derivatives.
N-Oxide Formation: Electrochemical methods have been developed for the synthesis of 1H-indazole N-oxides, which represents a key oxidative transformation of the indazole core. nih.govselleckchem.com This process involves the oxidation of the pyrazole (B372694) nitrogen.
The N-Boc group itself is generally stable under these oxidative conditions. The specific pathway and final products would be highly dependent on the reaction conditions, including the electrode material, solvent, supporting electrolyte, and applied potential.
Condensation and Annulation Reactions
While this compound itself is not typically a direct substrate for condensation, its functionalized derivatives, particularly aminoindazoles, are valuable precursors for complex condensation and annulation reactions to build fused polycyclic systems.
Following the reduction of a nitro group as described in section 3.2.4.1, the resulting tert-butyl 5-amino-1H-indazole-1-carboxylate or its isomers can serve as the amine component in various multi-component reactions. For example, research has shown that 1H-indazol-6-amine can participate in a domino reaction involving a Knoevenagel condensation, Michael addition, and subsequent cyclizations to yield fused hexacyclic heterocycles. researchgate.net This demonstrates the potential of the amino-indazole scaffold, which can be derived from this compound, to act as a key building block in the synthesis of complex molecules.
Such reactions often involve the condensation of the amino group with carbonyl compounds like aldehydes or ketones, followed by intramolecular cyclization (annulation) to form new rings fused to the parent indazole structure. researchgate.net These strategies are powerful tools for rapidly increasing molecular complexity.
Functionalization at Specific Ring Positions (e.g., C5-nitration)
The introduction of functional groups at specific positions on the benzene portion of the indazole ring is essential for modifying the electronic and steric properties of the molecule. Nitration is a classic electrophilic aromatic substitution reaction that can be applied to this compound.
The C5 position is a common site for nitration on the 1H-indazole core. The existence of tert-butyl 5-nitro-1H-indazole-1-carboxylate as a commercially available compound confirms the successful application of this reaction. chemicalbook.com
Reaction Conditions:
Classical Nitration: The standard conditions for nitration involve a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0 °C). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). However, these strongly acidic conditions pose a risk of cleaving the acid-labile tert-butoxycarbonyl (Boc) protecting group. google.com
Milder Conditions: To circumvent the issue of deprotection, milder nitrating agents can be employed. A notable alternative is the use of tert-butyl nitrite (B80452) (TBN) under metal-free conditions. nih.gov This reagent can serve as a source for the nitro group via a radical pathway, often showing high regioselectivity for electron-rich aromatic systems and proceeding under less acidic conditions, thereby preserving the Boc group.
The successful synthesis of tert-butyl 5-nitro-1H-indazole-1-carboxylate allows for further transformations, such as the reduction to the corresponding 5-amino derivative, highlighting the synthetic utility of regioselective functionalization. nih.govcymitquimica.com
Applications of Tert Butyl 1h Indazole 1 Carboxylate in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The strategic importance of tert-butyl 1H-indazole-1-carboxylate is evident in its application as a key intermediate in the synthesis of a range of complex and biologically active molecules. The Boc group serves as a reliable protecting group for the N1 position of the indazole ring, which can be readily removed under acidic conditions, providing a pathway for further functionalization.
One of the most notable applications of this compound is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. newdrugapprovals.orggoogle.comgoogleapis.com In the synthesis of Niraparib, this compound can be functionalized at various positions, ultimately leading to the formation of the drug's core structure. google.com Different synthetic routes have been developed, some of which involve the late-stage functionalization of the indazole ring. newdrugapprovals.org
Furthermore, this intermediate has been utilized in the development of selective androgen receptor modulators (SARMs), which are a class of therapeutic compounds with potential applications in treating muscle wasting and osteoporosis. nih.govresearchgate.netnih.govsemanticscholar.org The indazole scaffold, accessed through intermediates like this compound, forms the core of certain SARM candidates. nih.gov
The versatility of this compound also extends to the synthesis of various kinase inhibitors. acs.orged.ac.uk Kinases are a critical class of enzymes, and their inhibitors are of significant interest in drug discovery, particularly in oncology. acs.orgnih.gov The indazole core is a common motif in many kinase inhibitors, and the use of the Boc-protected indazole allows for the systematic and controlled construction of these complex molecules. amazonaws.com
| Complex Molecule | Therapeutic Class | Role of this compound |
|---|---|---|
| Niraparib | PARP Inhibitor | Key intermediate for the construction of the indazole core. newdrugapprovals.orggoogle.comgoogleapis.comgoogle.com |
| Selective Androgen Receptor Modulators (SARMs) | Anabolic Agents | Provides the foundational indazole scaffold for SARM candidates. nih.govresearchgate.netdntb.gov.ua |
| Kinase Inhibitors | Anticancer Agents | Serves as a building block for the synthesis of the indazole moiety present in many kinase inhibitors. acs.orged.ac.uknih.govamazonaws.com |
Building Block for Nitrogen-Containing Heterocycles and Scaffolds
Beyond its role in the synthesis of specific drug molecules, this compound is a fundamental building block for a wide array of nitrogen-containing heterocycles. The indazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic other bicyclic aromatic heterocycles like indole (B1671886) and its diverse biological activities. nih.govresearchgate.net
The presence of the Boc protecting group allows for selective reactions at other positions of the indazole ring. For instance, C-H functionalization at the C3 position can be achieved while the N1 position is protected, leading to the synthesis of 1,3-disubstituted indazoles. researchgate.net This controlled functionalization is crucial for building molecular complexity and exploring the structure-activity relationships of new compounds.
Moreover, the indazole ring can be further elaborated into more complex heterocyclic systems. The protected indazole can undergo coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce various substituents. researchgate.net After these modifications, the Boc group can be removed to allow for further reactions at the N1 position, providing access to a diverse range of N-functionalized indazole derivatives and other fused heterocyclic scaffolds. nih.gov
| Reaction Type | Position of Functionalization | Resulting Heterocyclic Scaffold |
|---|---|---|
| C-H Arylation | C3 | 3-Aryl-1H-indazoles |
| Suzuki Coupling | C3, C5, etc. | Substituted indazoles |
| N-Arylation (after deprotection) | N1 | 1-Aryl-indazoles |
| Cyclization Reactions | Various | Fused indazole systems |
Contribution to the Development of Novel Synthetic Methodologies
The use of this compound has also contributed to the advancement of synthetic methodologies, particularly in the areas of catalyst development and the implementation of green chemistry principles.
The synthesis of indazoles and their derivatives has been a focus of methods development in organic chemistry. nih.gov The need for efficient and selective ways to construct and functionalize the indazole ring has driven innovation in catalysis. For instance, palladium-catalyzed C-H amination reactions have been developed for the synthesis of 1H-indazoles. nih.gov While this compound is a product of such reactions, its stability and utility in subsequent steps make it an important target for these new catalytic methods.
Furthermore, the development of copper-catalyzed cross-coupling reactions has provided new avenues for the N-arylation of indazoles. researchgate.net The ability to selectively protect the N1 position with a Boc group is critical for directing these catalytic reactions to other sites on the molecule. This interplay between protecting group strategy and catalyst development allows for the synthesis of a wider range of indazole-based compounds with high precision.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govrsc.org The synthesis and application of this compound can be viewed through the lens of these principles. For example, the development of one-pot syntheses for indazole derivatives, which can reduce the need for intermediate purification steps, aligns with the green chemistry principle of waste prevention. semanticscholar.org
Moreover, the use of catalytic methods in the synthesis of indazoles is inherently greener than stoichiometric reactions, as it reduces the amount of waste generated. researchgate.net The search for more environmentally benign solvents and reaction conditions for the synthesis and functionalization of this compound is an ongoing area of research that contributes to the broader goals of sustainable chemistry. mdpi.com Efforts to develop synthetic routes with higher atom economy and reduced environmental impact are crucial for the large-scale production of pharmaceuticals and other fine chemicals derived from this important intermediate. nih.gov
Academic Research Methodologies: Characterization and Computational Studies
Spectroscopic and Analytical Characterization of Synthetic Products
The confirmation of the successful synthesis and purity of tert-butyl 1H-indazole-1-carboxylate relies on a suite of spectroscopic and analytical techniques. These methods provide a molecular fingerprint, allowing for unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide crucial information about the connectivity and chemical environment of the atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, the protons of the indazole ring system and the tert-butyl group resonate at characteristic chemical shifts. A PhD thesis provides the following ¹H NMR data recorded in deuterochloroform (CDCl₃): a singlet at approximately 8.40 ppm corresponding to the proton at the 3-position of the indazole ring, a doublet at 8.08 ppm for the proton at the 7-position, a doublet at 7.87 ppm for the proton at the 4-position, a multiplet between 7.62-7.55 ppm for the proton at the 6-position, and a multiplet between 7.39-7.33 ppm for the proton at the 5-position. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet at around 1.71 ppm.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton and the presence of the carbonyl group from the carboxylate moiety.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| H-3 | 8.40 | s |
| H-7 | 8.08 | d |
| H-4 | 7.87 | d |
| H-6 | 7.62-7.55 | m |
| H-5 | 7.39-7.33 | m |
| tert-butyl | 1.71 | s |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound (C₁₂H₁₄N₂O₂). The exact mass of the molecule can be calculated and compared with the experimentally determined value, providing strong evidence for its identity. While detailed fragmentation patterns are not extensively reported in the available literature, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
Theoretical and Computational Chemistry Approaches
In conjunction with experimental techniques, theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the electronic structure, stability, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Molecular Structure
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties and predicting the geometric parameters of molecules. For derivatives of this compound, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, DFT calculations have been used to optimize the molecular geometry. These theoretical structures are then compared with experimental data from X-ray diffraction to validate the computational model. Such studies have shown a good correlation between the calculated and experimental structures, confirming the accuracy of the DFT methods in describing the molecular framework.
Furthermore, DFT calculations can be employed to explore reaction mechanisms involving indazole derivatives. For instance, computational studies on the N-alkylation of the indazole ring have provided insights into the regioselectivity of these reactions, helping to explain why alkylation occurs preferentially at either the N1 or N2 position under different reaction conditions. These theoretical investigations are invaluable for designing synthetic routes and understanding the underlying principles that govern chemical reactivity.
Conformational Analysis of Indazole Derivatives
In a study of a closely related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, X-ray crystallography revealed that the fused pyrazole (B372694) and benzene (B151609) rings are nearly co-planar, with a dihedral angle of just 2.36 (5)°. iucr.orgnih.gov The tert-butoxycarbonyl (Boc) group, attached to the N1 position of the indazole ring, exhibits a specific orientation. The dihedral angle between the ester group and the fused-ring system was found to be 10.01 (4)°. iucr.orgnih.gov This slight twist is a common feature in N-acylated heterocyclic compounds.
Table 1: Selected Dihedral Angles for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate iucr.orgnih.gov
| Parameter | Value (°) |
| Dihedral angle between pyrazole and benzene rings | 2.36 (5) |
| Dihedral angle between the ester group and the fused-ring system | 10.01 (4) |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Compound Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. nih.gov These computational methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding synthetic efforts.
While specific QSAR studies focusing solely on this compound are not extensively documented, the methodology is widely applied to the broader class of indazole derivatives. For instance, QSAR models have been developed for indazole-containing compounds to predict their inhibitory effects on various enzymes. nih.govfrontiersin.org
The general process of a QSAR study on indazole derivatives would involve the following steps:
Data Set Selection: A series of indazole analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. frontiersin.org
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net
Such studies on indazole derivatives have revealed the importance of various structural features for their biological activity, providing a framework for the rational design of new and more potent compounds.
Molecular Dynamics Simulations for Synthetic Design
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. In the context of synthetic design, MD simulations can provide insights into reaction mechanisms, conformational stability, and intermolecular interactions.
For indazole derivatives, MD simulations can be employed to:
Explore Conformational Landscapes: By simulating the motion of the molecule in different environments (e.g., in solution), researchers can identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the indazole core and its substituents.
Study Reaction Mechanisms: MD simulations can be used to model the course of a chemical reaction, such as the functionalization of the indazole ring. This can help in understanding the role of catalysts and reaction conditions, thereby aiding in the optimization of synthetic routes.
Analyze Ligand-Receptor Interactions: When designing indazole derivatives as potential drugs, MD simulations can be used to study how they bind to their target proteins. This provides detailed information about the binding mode, key interactions, and the stability of the ligand-receptor complex, which is invaluable for structure-based drug design.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
One promising approach involves immobilizing palladium catalysts in ionic liquids (ILs) for cross-coupling reactions. mdpi.combohrium.com For instance, in the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole derivatives (which can be readily N-protected to form the title compound), using imidazolium (B1220033) ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) not only enhances product yields but also prevents the formation of palladium black, facilitating easier catalyst recycling. mdpi.comresearchgate.net Ferrocene-based palladium complexes have shown superior catalytic activity compared to simple palladium salts in these systems. mdpi.com
Further research will likely explore:
Flow Chemistry: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scale-up.
Alternative Solvents: Investigating benign and renewable solvents to replace traditional polar aprotic solvents like DMF.
Catalyst Optimization: Designing more robust and highly active catalysts, potentially based on earth-abundant metals, to replace precious metals like palladium.
The table below summarizes findings from a study on catalyst and solvent effects in Suzuki-Miyaura cross-coupling, a key reaction in functionalizing the indazole core.
Table 1: Effect of Palladium Catalyst and Ionic Liquid on Product Yield
| Catalyst | Ionic Liquid | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BMImBF₄ | 85% |
| PdCl₂(dppf) | BMImBF₄ | 95% |
| PdCl₂(dtbpf) | BMImBF₄ | 88% |
Data compiled from studies on Suzuki-Miyaura cross-coupling reactions for C-3 functionalization of indazole precursors. mdpi.com
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
While functionalization at the C-3 and N-1/N-2 positions is well-established, future work will delve into discovering new reactivity patterns for the N-Boc protected indazole ring. This includes exploring direct C-H functionalization at other positions on the benzene (B151609) ring, which would bypass the need for pre-functionalized starting materials.
Emerging areas of interest include:
Photoredox Catalysis: Using light to enable novel transformations under mild conditions, such as radical-based functionalizations.
Electrochemistry: Employing electrochemical methods to drive reactions, offering a clean and reagent-free way to control redox processes.
Cascade Reactions: Designing one-pot multi-step reactions that rapidly build molecular complexity from simple indazole precursors, enhancing synthetic efficiency. rsc.org
Research into direct catalytic functionalization has already expanded the toolkit to include arylation, alkylation, acylation, and alkenylation. researchgate.net However, many of these methods are still being optimized. For example, direct C-3 arylation of 1H-indazole has historically required challenging reaction conditions or specialized catalysts. bohrium.com The tert-butoxycarbonyl (Boc) protecting group on the N-1 position, as in tert-butyl 1H-indazole-1-carboxylate, plays a crucial role in directing these functionalizations, particularly for metalation and subsequent cross-coupling reactions. chim.it
Advanced Regioselective and Stereoselective Functionalization Strategies
A primary challenge in indazole chemistry is controlling regioselectivity during functionalization, especially N-alkylation, which often yields a mixture of N-1 and N-2 substituted products. beilstein-journals.orgbeilstein-journals.org The development of highly regioselective methods is a major research focus. The synthesis of this compound itself is an example of regioselective protection at the more thermodynamically stable N-1 position.
Recent studies have shown that the choice of base and solvent can dramatically influence the N-1/N-2 selectivity in alkylation reactions of indazole precursors. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to strongly favor N-1 alkylation for many substituted indazoles. beilstein-journals.orgbeilstein-journals.org Conversely, Mitsunobu conditions can be employed to achieve high selectivity for the N-2 position. beilstein-journals.org
Future strategies will likely focus on:
Catalyst-Controlled Regioselectivity: Designing chiral catalysts that can distinguish between the two nitrogen atoms to achieve high selectivity for one isomer.
Stereoselective Reactions: While regioselectivity has been a major focus, developing stereoselective methods for functionalizing the indazole core to create chiral centers is an important future direction, particularly for pharmaceutical applications. Asymmetric C-H functionalization, for example, is a powerful tool for creating stereocenters with high enantioselectivity. nih.gov
Substrate-Directing Groups: Utilizing removable directing groups to guide functionalization to a specific position on the indazole ring before being cleaved.
The table below illustrates how reaction conditions can dictate the regiochemical outcome of alkylation on a model indazole substrate.
Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Condition Set | Reagents | Major Product | Regioselectivity (N1:N2) |
|---|---|---|---|
| A | Alcohol, Tosyl Hydrazide, Cs₂CO₃ | N1-substituted | >98:2 |
Based on studies of methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.orgnih.gov
Synergistic Integration of Computational and Experimental Approaches in Synthetic Design
The combination of computational chemistry and experimental work is becoming an indispensable tool for modern synthetic design. Density Functional Theory (DFT) calculations are increasingly used to predict reaction outcomes, understand mechanisms, and explain observed selectivities in indazole chemistry. beilstein-journals.orgnih.govsemanticscholar.org
In the context of this compound and its derivatives, computational studies have provided key insights into:
Reaction Barriers: DFT calculations have been used to compare the energy barriers of different catalytic cycles, successfully explaining why certain palladium catalysts, like PdCl₂(dppf), exhibit higher activity in Suzuki-Miyaura reactions than others. mdpi.comresearchgate.net
Mechanisms of Regioselectivity: Computational models have elucidated the mechanisms behind regioselective N-alkylation. For example, DFT calculations suggest that N-1 selectivity in the presence of cesium carbonate is driven by a chelation mechanism, where the cesium ion coordinates between the N-2 nitrogen and an oxygen atom on a C-3 substituent. beilstein-journals.orgbeilstein-journals.orgnih.gov
Tautomer Stability: Theoretical calculations have confirmed that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, which underpins the regioselectivity of many protection and functionalization reactions. researchgate.net
The future of synthetic strategy for indazoles will heavily rely on this synergy. Predictive modeling will guide the selection of catalysts, solvents, and reaction conditions, reducing the amount of empirical screening required and accelerating the discovery of new, efficient, and selective transformations.
Q & A
Q. How are scale-up challenges addressed for tert-butyl indazole derivatives without compromising yield?
- Methodological Answer : Pilot-scale reactions require:
- Catalyst recovery : Immobilized Pd on carbon or magnetic nanoparticles reduces metal leaching.
- Solvent switching : Replace EtOH with MeTHF for easier separation.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression. Patent examples suggest yields >80% at 100-g scale with optimized stirring and temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
